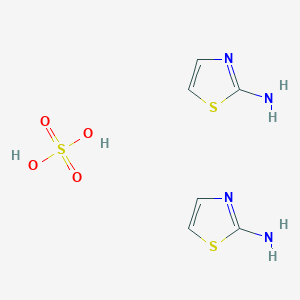

2-Aminothiazole,sulfate

Description

BenchChem offers high-quality 2-Aminothiazole,sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminothiazole,sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10N4O4S3 |

|---|---|

Molecular Weight |

298.4 g/mol |

IUPAC Name |

sulfuric acid;1,3-thiazol-2-amine |

InChI |

InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |

InChI Key |

SVJRDEAJKQMTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Aminothiazole Sulfate (CAS 63589-20-8)

[1]

Executive Summary

2-Aminothiazole sulfate (CAS 63589-20-8) is the sulfate salt form of 2-aminothiazole, a critical heterocyclic scaffold in medicinal chemistry and industrial synthesis.[1] While the free base (CAS 96-50-4) is the primary reactive species, the sulfate salt is engineered for enhanced thermal stability, improved aqueous solubility, and resistance to oxidative degradation during storage.

This guide details the physicochemical properties, synthesis protocols, and application logic of 2-aminothiazole sulfate, specifically tailored for researchers in drug discovery (kinase inhibitors, antimicrobials) and fine chemical manufacturing.

Part 1: Chemical Identity & Physicochemical Profile

The sulfate salt (1:1 stoichiometry) stabilizes the electron-rich 2-aminothiazole core, which is prone to oxidation and polymerization in its free base form.

Table 1: Core Chemical Data

| Property | Data |

| Chemical Name | 2-Thiazolamine, sulfate (1:[1]1) |

| CAS Number | 63589-20-8 |

| Synonyms | 2-Aminothiazole sulfate; 2-Thiazolylamine sulfate |

| Molecular Formula | C₃H₄N₂S[1] · H₂SO₄ |

| Molecular Weight | 198.22 g/mol |

| Structure | Thiazole ring with an amino group at C2, protonated by sulfuric acid |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Highly soluble in water (dissociates to free base); limited solubility in organic solvents (ether, chloroform) |

Stability & Reactivity[2][3]

-

Thermal Stability: The sulfate salt exhibits a significantly higher melting/decomposition point compared to the free base (mp 90°C).[1] This prevents fusion and caking during transport.[1]

-

Oxidation Resistance: The protonation of the exocyclic amine reduces the electron density of the ring, mitigating the risk of oxidative dimerization (formation of azo impurities) that plagues the free base.[1]

Part 2: Synthesis & Manufacturing Logic

The industrial preparation of 2-aminothiazole sulfate follows a two-stage workflow: the Hantzsch Thiazole Synthesis followed by Salt Formation .[1] This modular approach allows for the purification of the intermediate free base before stabilization.[1]

Stage 1: Hantzsch Synthesis (Free Base Formation)

Reaction Logic: Condensation of thiourea with an

-

Reagents: Thiourea, Chloroacetaldehyde (40% aq.), Water.[1]

-

Mechanism: Nucleophilic attack of sulfur on the

-carbon, followed by cyclization and dehydration.[1]

Stage 2: Sulfation (Salt Formation)

Reaction Logic: Controlled protonation in a non-aqueous or minimal-water environment precipitates the sulfate salt.[1]

Experimental Protocol: Preparation of 2-Aminothiazole Sulfate

-

Dissolution: Dissolve 10.0 g (100 mmol) of pure 2-aminothiazole (free base) in 50 mL of anhydrous ethanol. Maintain temperature at 40°C to ensure complete dissolution.[1]

-

Acid Addition: Slowly add concentrated sulfuric acid (98%, 5.5 mL, ~100 mmol) dropwise over 20 minutes.

-

Critical Control: Maintain internal temperature <60°C. The reaction is exothermic.[1]

-

-

Crystallization: Cool the mixture to 0-5°C and stir for 2 hours. The sulfate salt will precipitate as a white solid.[1]

-

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove excess acid and unreacted free base.[1]

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Synthesis Workflow

Figure 1: Step-wise synthesis from raw materials to the stable sulfate salt.[1]

Part 3: Applications in Drug Discovery[4]

2-Aminothiazole is a "privileged scaffold" in medicinal chemistry.[1] The sulfate serves as the stable input material for generating diverse libraries of bioactive compounds.[1]

Sulfonamide Antibiotics (Sulfa Drugs)

The historical and continued use of this scaffold lies in Sulfathiazole .[1]

-

Mechanism: The free amine (liberated from sulfate in situ) reacts with

-acetamidobenzenesulfonyl chloride.[1] -

Role: The thiazole ring mimics the pyrimidine ring of thiamine (Vitamin B1), acting as a competitive inhibitor in bacterial enzymatic pathways.[1]

Kinase Inhibitors (Oncology)

Modern application focuses on the 2-aminothiazole core as a hinge-binder in ATP-competitive kinase inhibitors (e.g., Dasatinib ).[1]

-

Binding Mode: The nitrogen atoms (thiazole N3 and exocyclic amino N) form critical hydrogen bonds with the hinge region of kinases (e.g., Src, Abl).[1]

-

Sulfate Utility: Used in early-stage synthesis to ensure high purity of the starting heterocycle, preventing "poisoning" of sensitive palladium catalysts used in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).[1]

Visualization: Pharmacophore Versatility

Figure 2: The 2-aminothiazole core serves as a versatile precursor for antibiotics and kinase inhibitors.

Part 4: Handling, Safety, and Quality Control

Safety Profile (E-E-A-T)

-

Hazards: Like the free base, the sulfate is an irritant (Skin/Eye) and potentially harmful if swallowed (acute toxicity).[1]

-

Dust Explosion: As a fine organic powder, handle in a fume hood to prevent dust accumulation.[1]

-

Incompatibility: Avoid contact with strong oxidizers (nitric acid) and strong bases (liberates the free amine).[1]

Quality Control (QC) Protocols

To validate the identity and purity of CAS 63589-20-8:

-

Melting Point Analysis:

-

Expectation: Decomposes/melts >200°C (distinct from free base at ~90°C).[1]

-

-

Solubility Test:

-

HPLC Analysis:

References

-

National Toxicology Program (NTP). (1992).[1][2] Chemical Properties of 2-Aminothiazole (CAS 96-50-4).[1][3][4][5] National Institutes of Health.[1] Link[1]

-

Mishra, K., et al. (2017).[1] "2-Aminothiazoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry. (Contextualizing the scaffold's role in drug discovery).

-

European Patent Office. (1992).[1] Process of producing 2-aminothiazole.[1][4][5][6][7][8][9] EP 0482607 A1.[1] Link (Describes industrial synthesis and purification logic).[1]

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Aminothiazole.[1][10]Link (Safety and handling data for the base moiety).[1]

-

PubChem. (2025).[1] 2-Thiazolamine, sulfate (1:1) - CAS 63589-20-8.[1] National Library of Medicine.[1] Link[1]

Sources

- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]

- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Molecular Weight & Stoichiometric Criticality of 2-Aminothiazole Sulfate vs. Free Base

The following technical guide is structured to address the critical stoichiometric and physicochemical distinctions between 2-aminothiazole free base and its sulfate salts.

Executive Summary

In drug discovery and fine chemical synthesis, 2-aminothiazole (CAS 96-50-4) is a ubiquitous scaffold.[1] However, a recurring source of experimental error lies in the ambiguity of its salt forms, specifically the sulfate. Unlike the free base, "2-aminothiazole sulfate" is not a single, invariant commercial entity; it exists as variable stoichiometries (1:1 vs. 2:1) and hydrates.

This guide provides the definitive molecular weight (MW) data, methods for stoichiometric verification, and protocols for converting between salt and base forms to ensure reaction fidelity.

Part 1: Chemical Identity & Stoichiometric Data[2]

The Core Distinction

The fundamental error in using 2-aminothiazole sulfate is assuming a 1:1 molar ratio with sulfuric acid. 2-Aminothiazole contains a basic nitrogen within the thiazole ring (

Depending on the crystallization method, the product may be a Monosulfate (1:1) or a Hemisulfate (Bis-aminothiazolium sulfate, 2:1) .

Comparative Molecular Weight Table

| Chemical Form | Stoichiometry (Base:Acid) | Formula | Molecular Weight ( g/mol ) | CAS Number |

| Free Base | N/A | 100.14 | 96-50-4 | |

| Monosulfate | 1:1 | 198.22 | 63589-20-8 | |

| Hemisulfate | 2:1 | 298.36 | Variable* |

*Note: Commercial "Sulfate" is often a mixture or the Hemisulfate form. Always verify the Certificate of Analysis (CoA) for the exact assay or elemental analysis.

Structural Protonation Logic

The following diagram illustrates the protonation site that drives salt formation. Note that the exocyclic amine (

Figure 1: Protonation occurs at the ring nitrogen (N3), not the exocyclic amine, due to amidine-like resonance stabilization.

Part 2: Physicochemical Implications & Handling[2]

Solubility Profiles

-

Free Base: Moderate solubility in water (~100 g/L at 20°C).[2][3] Soluble in ethanol, methanol, and moderately in ethyl acetate.

-

Sulfate Salt: Highly soluble in water. Practically insoluble in non-polar organic solvents (DCM, Hexanes) and sparingly soluble in cold alcohol.

Implication: If your reaction solvent is Dichloromethane (DCM) or Toluene, the sulfate salt will remain as a suspension, potentially stalling the reaction or leading to heterogeneous kinetics.

Hygroscopicity Warning

Sulfate salts of heterocycles are frequently hygroscopic . A bottle of "2-aminothiazole sulfate" left uncapped can absorb 5-10% water by weight.

-

Risk: Weighing 100 mg of "wet" salt means you are adding fewer millimoles of reactant than calculated.

-

Mitigation: Dry the salt in a vacuum oven (40°C) over

before use in critical stoichiometry (e.g., Suzuki couplings).

Part 3: Experimental Protocols

Protocol: "Freebasing" the Sulfate Salt

If your synthesis requires the free base but you only have the sulfate, perform this standard extraction. Do not use strong base (NaOH) with prolonged heating, as the thiazole ring can degrade.

Reagents:

-

2-Aminothiazole Sulfate

-

Saturated

or -

Ethyl Acetate (EtOAc) or DCM

-

Brine

Workflow:

-

Dissolution: Dissolve the sulfate salt in minimal distilled water (approx. 5-10 mL per gram).

-

Neutralization: Slowly add saturated

while stirring until pH -

Extraction: Extract the aqueous mixture 3x with EtOAc.

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

. -

Concentration: Filter and evaporate solvent under reduced pressure.

Figure 2: Workflow for converting the sulfate salt to the free base suitable for organometallic coupling.

Analytical Verification (How to check your salt)

If you possess a generic bottle labeled "Aminothiazole Sulfate" without a specific formula:

-

Titration: Dissolve 100 mg in water. Titrate with 0.1 M NaOH using phenolphthalein.

-

If 1 eq of NaOH is consumed per mole of expected MW (198), it is the Monosulfate .

-

If 2 eq of NaOH are consumed per mole of expected MW (298), it is the Hemisulfate .

-

-

Melting Point:

-

Free Base: 86–91 °C.[2]

-

Sulfate: Decomposes >150–200 °C (often does not have a clean MP).

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

- Eicher, T., & Hauptmann, S. (2003).The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Technical Guide: Solubility Profile and Purification of 2-Aminothiazole Sulfate

The following technical guide details the solubility profile of 2-aminothiazole sulfate, contrasting its behavior in water versus ethanol.

Executive Summary

In drug development and organic synthesis, 2-aminothiazole (CAS 96-50-4) serves as a critical scaffold for sulfathiazole antibiotics and azo dyes.[1] While the free base is moderately soluble in both water and ethanol, its sulfate salt form (CAS 63589-20-8) exhibits a distinct "solubility switch."

This guide addresses the physicochemical divergence between water and ethanol solvation for the sulfate salt. The core technical insight is that 2-aminothiazole sulfate is highly soluble in water (driven by ion-dipole interactions) but sparingly soluble in ethanol (due to the lower dielectric constant and inability to overcome the salt's lattice energy). This differential solubility is the basis for high-purity recrystallization protocols.

Physicochemical Profile & Solubility Drivers

To understand the solubility difference, we must analyze the transition from the neutral free base to the ionic salt lattice.

The "Solubility Switch"

The protonation of the thiazole nitrogen (N3) by sulfuric acid creates a polar, ionic species. This drastically alters the solvent compatibility profile.

| Property | 2-Aminothiazole (Free Base) | 2-Aminothiazole Sulfate (Salt) |

| Molecular State | Neutral / Weakly Polar | Ionic Lattice ( |

| Water Solubility | Soluble (~100 g/L) | Highly Soluble (>200 g/L est.) |

| Ethanol Solubility | Soluble | Sparingly Soluble / Insoluble |

| Primary Interaction | Hydrogen Bonding / Dipole-Dipole | Ion-Dipole / Lattice Energy |

| Dielectric Requirement | Moderate ( | High ( |

Thermodynamic Mechanism

-

In Water (

): The high dielectric constant of water effectively shields the electrostatic attraction between the aminothiazolium cation and the sulfate anion. The hydration energy released by forming solvation shells around the ions exceeds the crystal lattice energy, resulting in rapid dissolution. -

In Ethanol (

): Ethanol is polar enough to dissolve the neutral free base but lacks the dielectric strength to stabilize the separated ions of the sulfate salt. The energy required to break the ionic lattice is not compensated by the weak solvation energy of ethanol, causing the salt to precipitate or remain undissolved.

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference between water and ethanol solvation for the sulfate salt.

Figure 1: Comparative thermodynamics of dissolution. In water, hydration energy overcomes lattice forces. In ethanol, the weaker solvent interaction forces the equilibrium toward the solid state.

Experimental Protocol: Purification via Antisolvent Crystallization

This protocol exploits the solubility differential described above. It is the gold standard for purifying 2-aminothiazole sulfate from organic impurities that remain soluble in ethanol.

Objective

To purify crude 2-aminothiazole sulfate using a Water/Ethanol binary solvent system.

Reagents

-

Crude 2-Aminothiazole Sulfate[2]

-

Deionized Water (Solvent)

-

Absolute Ethanol (Antisolvent)

-

Activated Carbon (Optional, for decolorization)

Step-by-Step Methodology

-

Dissolution (The "Good" Solvent):

-

Place 10 g of crude 2-aminothiazole sulfate in a 250 mL Erlenmeyer flask.

-

Add the minimum amount of hot deionized water (approx. 60-70°C) required to fully dissolve the solid.

-

Note: Do not use boiling water if the compound is thermally unstable; 60°C is usually sufficient due to high solubility.

-

-

Filtration (Impurity Removal):

-

If the solution is colored, add 0.5 g activated carbon and stir for 10 minutes.

-

Filter while hot through a pre-warmed Büchner funnel to remove insoluble mechanical impurities or carbon.

-

-

Crystallization (The "Antisolvent" Addition):

-

While stirring the hot aqueous solution, slowly add absolute ethanol dropwise.

-

Continue addition until a persistent turbidity (cloudiness) is observed.[3] This indicates the "metastable limit" where the solvent mix can no longer hold the salt in solution.

-

Add a small excess of ethanol (approx. 10-20% of the water volume) to drive precipitation.

-

-

Cooling & Isolation:

-

Allow the mixture to cool slowly to room temperature to form well-defined crystals.

-

Chill in an ice bath (0-5°C) for 30 minutes to maximize yield.

-

Filter the crystals under vacuum.[3]

-

Critical Wash: Wash the filter cake with cold ethanol (NOT water). Washing with water will re-dissolve your product; ethanol will remove residual mother liquor without dissolving the salt.

-

-

Drying:

-

Dry the crystals in a vacuum oven at 40-50°C to remove residual solvent.

-

Workflow Visualization

Figure 2: Purification workflow utilizing the high water solubility and low ethanol solubility of the sulfate salt.

Applications in Drug Development[4]

Understanding this solubility profile is vital for:

-

Salt Selection: If a drug formulation requires a liquid ethanol carrier, the sulfate salt is a poor choice due to low solubility. The hydrochloride or free base might be preferred.

-

Synthesis Workup: In the synthesis of sulfathiazole, the reaction mixture is often neutralized. If the sulfate salt is the desired intermediate, adding ethanol to the aqueous reaction mix is an effective way to crash it out in high purity.

-

Stability: The sulfate salt, being less soluble in organic media, is less hygroscopic and more stable in solid-state storage compared to the free base, provided it is kept dry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2155, 2-Aminothiazole. Retrieved from [Link]

-

European Patent Office. Process of producing 2-aminothiazole (EP0482607B1).[4] Description of synthesis and purification via solvent extraction and crystallization. Retrieved from

Sources

- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 2. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

Comprehensive Technical Guide: pKa Thermodynamics and Acid-Base Behavior of 2-Aminothiazole Sulfate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In my experience optimizing heterocyclic pharmacophores for central nervous system (CNS) targets, a critical oversight in many early-stage discovery programs is the mischaracterization of localized acid-base equilibria. 2-Aminothiazole is a privileged structural motif embedded in numerous therapeutic agents, including cyclin-dependent kinase 5 (CDK5) inhibitors for neurodegenerative diseases () and neuronal nitric oxide synthase (nNOS) inhibitors (1[1]).

To improve its aqueous solubility and solid-state stability, it is frequently formulated as a 1:1 sulfate salt (2-aminothiazolium hydrogen sulfate) (2[2]). This whitepaper dissects the thermodynamic pKa profile of the 2-aminothiazole conjugate acid, the mechanistic causality behind its protonation state, and provides a self-validating protocol for precise pKa determination.

Physicochemical Profiling & Data Presentation

The acid-base behavior of 2-aminothiazole is dictated by its conjugate acid, the 2-aminothiazolium cation , which exhibits a pKa of 5.36 at 20 °C (3[3], 4[4]). When formulated as a sulfate salt, the bisulfate/sulfate counterion system (pKa ~1.99) acts as a secondary buffering species in an aqueous solution.

Table 1: Physicochemical Parameters of 2-Aminothiazole and its Sulfate Salt

| Parameter | Value | Mechanistic Significance |

| Free Base pKa | 5.36 (at 20 °C) | Determines the ionization ratio at physiological pH (7.4). |

| Conjugate Acid | 2-Aminothiazolium | The active electrostatic species in enzyme active sites. |

| Protonation Site | Ring Nitrogen (N3) | Driven by resonance stabilization from the exocyclic amine. |

| Salt Stoichiometry | 1:1 (Hydrogen Sulfate) | Ensures optimal crystalline packing and aqueous dissolution. |

| LogP | 0.380 | Indicates moderate lipophilicity, favorable for oral absorption. |

| Aqueous Solubility | 100 g/L (20 °C) | High solubility facilitates robust formulation strategies. |

(Data corroborated by 5[5] and 4[4])

Mechanistic Causality: Protonation Site and Resonance Stabilization

A common misconception is that the exocyclic primary amine (-NH2) of 2-aminothiazole is the site of protonation. In reality, the basicity of 2-aminothiazole is dictated by the endocyclic thiazole nitrogen (N3).

The Causality: The lone pair of electrons on the exocyclic nitrogen is highly delocalized into the aromatic

Fig 1: Protonation equilibrium and resonance of 2-aminothiazolium sulfate.

Pharmaceutical Implications: Efficacy and Bioavailability

The specific pKa of 5.36 is a strategic asset in rational drug design. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that 2-aminothiazole exists predominantly (>99%) in its unprotonated, neutral free-base form.

This neutral state significantly reduces the overall polar surface area and net charge of the molecule, facilitating passive diffusion across the blood-brain barrier (BBB) (1[1]). However, within the highly acidic microenvironment of certain enzyme active sites (such as the glutamate-rich active site of nNOS), the local pH drops. This induces the targeted protonation of the thiazole ring. The resulting 2-aminothiazolium cation forms critical electrostatic and hydrogen-bonding interactions with target residues (e.g., Glu592 in rat nNOS), ensuring tight, selective target binding without sacrificing systemic bioavailability (1[1]).

Experimental Protocol: High-Precision Potentiometric pKa Determination

To ensure trustworthiness, any pKa determination must be a self-validating system. The following protocol utilizes potentiometric titration with strict controls for ionic strength, temperature, and atmospheric interference to accurately measure the pKa of 2-aminothiazole sulfate.

Step-by-Step Methodology

-

Reagent Preparation (Ionic Strength Control): Prepare a 2.0 mM solution of 2-aminothiazole sulfate in a background electrolyte of 0.15 M KCl. Causality: The 0.15 M KCl mimics physiological ionic strength, keeping the activity coefficients constant throughout the titration. This ensures the derived thermodynamic pKa is biologically relevant rather than an artifact of infinite dilution.

-

Environmental Control: Transfer 50.0 mL of the analyte solution to a water-jacketed titration vessel maintained precisely at 20.0 ± 0.1 °C. Causality: pKa is a temperature-dependent thermodynamic constant; thermal fluctuations will skew the dissociation equilibrium.

-

Atmospheric Exclusion: Purge the vessel with high-purity Nitrogen (

) gas for 15 minutes prior to and continuously during the titration. Causality: Atmospheric -

Electrode Calibration: Calibrate a high-response glass pH electrode using NIST-traceable buffers at pH 4.01, 7.00, and 10.01 immediately before use.

-

Blank Titration (Internal Validation): Perform an identical titration on the 0.15 M KCl solvent blank. Causality: Subtracting the blank titration volume from the sample titration corrects for any residual acidic/basic impurities in the water or background electrolyte, ensuring the measured pKa is strictly attributable to the 2-aminothiazolium ion.

-

Titration Execution: Titrate the solution using standardized 0.05 M NaOH as the titrant. Add the titrant in dynamic volume increments (e.g., 0.01 mL near the equivalence point) to capture high-resolution data around the buffering region (pH 4.0 - 6.5).

-

Data Processing: Calculate the exact pKa using the first derivative of the titration curve (Gran Plot method) to find the half-equivalence point, where pH = pKa.

References

-

Thiazoles in Peptides and Peptidomimetics , UQ eSpace - The University of Queensland. 6

-

2-Aminothiazole - ChemBK , ChemBK. 3

-

2-Aminothiazole CAS#: 96-50-4 , ChemicalBook. 4

-

Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase , D-NB.info. 1

-

2-Aminothiazole 97 96-50-4 , Sigma-Aldrich.

-

2-Aminothiazole CAS 96-50-4 - Chemical Supplier Unilong , Unilong Industry. 5

-

2-Aminothiazole | CymitQuimica , CymitQuimica. 2

Sources

2-aminothiazole sulfate safety data sheet (SDS) PDF

Technical Guide: 2-Aminothiazole Sulfate Advanced Safety, Handling, and Mechanistic Toxicology for Research Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2-Aminothiazole Sulfate (and its parent base, 2-Aminothiazole). Unlike standard Safety Data Sheets (SDS) which list hazards without context, this document synthesizes physicochemical properties with toxicological mechanisms to empower researchers to make evidence-based safety decisions.

Key Distinction: While 2-aminothiazole (CAS 96-50-4) is the active pharmacophore, the sulfate salt (CAS 61169-63-9 or similar stoichiometry) is often utilized for its enhanced water solubility and crystalline stability. Users must account for both the systemic thyroid toxicity of the amine and the acidic corrosivity of the sulfate anion.

Chemical Identity & Physicochemical Logic

The sulfate form transforms the lipophilic base into a hydrophilic salt. This alters bioavailability and spill response protocols.

| Property | 2-Aminothiazole (Base) | 2-Aminothiazole Sulfate (Salt) | Operational Implication |

| CAS Number | 96-50-4 | 61169-63-9 | Verify CAS on reagent bottle before use.[1] |

| Formula | Sulfate adds mass; adjust stoichiometry in synthesis. | ||

| Solubility | Mod. Soluble (Water/EtOH) | Highly Soluble (Water) | Salt form dissolves rapidly in mucosal membranes (eyes/lungs). |

| pH (10% aq) | ~9.6 (Basic) | ~1.0 - 3.0 (Acidic) | CRITICAL: Sulfate dust causes immediate acid irritation/burns. |

| Appearance | Brown/Yellow Flakes | Off-white Crystalline Powder | Fine powder nature of sulfate increases inhalation risk. |

Causality in Handling: The shift from a weak base to a strong acid salt means that standard "organic amine" handling protocols are insufficient. The sulfate form requires acid-gas rated filtration if aerosolized.

Hazard Profiling: The Mechanism of Toxicity

Standard SDSs list H373 (Specific Target Organ Toxicity) but rarely explain why. Understanding the mechanism is crucial for risk assessment.

Thyroid Peroxidase (TPO) Inhibition

2-aminothiazole is a structural mimic of pyrimidine and thiourea derivatives. It acts as a potent inhibitor of Thyroid Peroxidase (TPO) , the enzyme responsible for iodinating tyrosine residues in thyroglobulin.

-

Mechanism: The thiazole ring complexes with the heme group of TPO, blocking the oxidation of iodide (

) to iodine ( -

Outcome: Reduced synthesis of T3/T4 hormones triggers a negative feedback loop, causing the pituitary gland to secrete excess Thyroid Stimulating Hormone (TSH), leading to thyroid hypertrophy (goiter) and potential neoplasia [1, 2].

Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from exposure to organ toxicity.

Caption: Mechanism of Action: 2-aminothiazole disrupts thyroid homeostasis via TPO inhibition, leading to compensatory hyperplasia.

Advanced Handling & Storage Protocol

This protocol moves beyond "wear gloves" to specific barrier protection based on chemical permeation logic.

A. Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Scientific Rationale |

| Gloves | Nitrile (Min 0.11mm) | Thiazoles can permeate latex. Nitrile offers >480m breakthrough time for solid salts. |

| Respiratory | N95 (P2) or P100 | The sulfate is a fine crystalline powder; hygroscopic dust adheres to lung tissue. |

| Eye Protection | Chemical Goggles | Do not use safety glasses. The acidic nature of the sulfate causes immediate corneal damage upon contact. |

B. Storage Logic

-

Hygroscopicity: The sulfate salt is hygroscopic. Moisture absorption leads to hydrolysis and the formation of acidic "clumps," increasing the risk of splatter during weighing.

-

Incompatibility: Store away from strong oxidizers (nitrates, perchlorates). The amino group is susceptible to rapid oxidation, potentially generating nitrogen oxides (

) or sulfur oxides (

Emergency Response & Waste Management

Spill Cleanup Workflow

Scenario: A 50g bottle of 2-aminothiazole sulfate shatters on the bench.

-

Evacuation: Clear the immediate area to allow dust to settle.

-

Neutralization (The "Sulfate" Factor): Unlike the base, the sulfate spill is acidic.

-

Action: Cover the spill with Sodium Bicarbonate (

) or a spill pillow. -

Observation: Look for effervescence (

release). Wait for bubbling to cease.

-

-

Collection: Do not dry sweep (generates dust). Wet the neutralized powder slightly with an inert solvent (or water if neutralized) and wipe up.

Safe Handling Logic Flow

Caption: Operational workflow distinguishing safety requirements between the base and sulfate forms.

Synthesis Utility & Research Context

Why use this compound? It is a "Privileged Scaffold" in medicinal chemistry.

-

Sulfa Drugs: It is the immediate precursor to Sulfathiazole , a historic antimicrobial. The amino group reacts with p-acetamidobenzenesulfonyl chloride.

-

Kinase Inhibitors: The 2-aminothiazole core is critical in modern oncology, specifically in drugs like Dasatinib (Src/Abl kinase inhibitor). The nitrogen atoms in the thiazole ring serve as hydrogen bond acceptors in the ATP-binding pocket of kinases [4].

-

Dye Synthesis: Used in the diazotization process to create disperse dyes. The sulfate form is often preferred here for its solubility in aqueous diazotization media.

References

-

National Toxicology Program (NTP). (1992).[2] Toxicology and Carcinogenesis Studies of 2-Aminothiazole. Technical Report Series No. 390. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 2-Aminothiazole (CID 2155).[3] National Library of Medicine. Retrieved from [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comprehensive Characterization of Hygroscopicity in 2-Aminothiazole Sulfate: Mechanisms, Protocols, and Stability

The following technical guide details the characterization, mechanism, and management of hygroscopicity in 2-aminothiazole sulfate.

Executive Summary

2-Aminothiazole (2-AT) is a critical heterocyclic scaffold used in the synthesis of sulfathiazoles, dyes, and kinase inhibitors.[1] While the free base (CAS 96-50-4) is relatively stable, the conversion to its sulfate salt (CAS 63589-20-8) —often performed to enhance aqueous solubility or isolation purity—introduces significant solid-state challenges.

The sulfate anion (

Chemical Context & Thermodynamic Mechanism

The Salt Structure

The 2-aminothiazole molecule contains two potential protonation sites: the endocyclic nitrogen (N3) and the exocyclic amine (

-

Protonation Site: In the sulfate salt, protonation occurs preferentially at the endocyclic nitrogen (N3) due to the resonance stabilization of the resulting amidine-like cation.

-

Stoichiometry: The salt typically forms as a 1:1 sulfate or a 2:1 hemisulfate. The high hydration energy of the sulfate counter-ion is the primary driver for hygroscopicity.

Mechanism of Moisture Uptake

Moisture sorption in 2-aminothiazole sulfate is not merely surface adsorption; it is governed by specific intermolecular interactions:

-

Hydrogen Bonding: The sulfate oxygen atoms act as potent H-bond acceptors for atmospheric water.

-

Lattice Expansion: Water molecules intercalate into the crystal lattice, bridging the cationic thiazolium rings and anionic sulfate layers.

-

Deliquescence: If the critical relative humidity (CRH) is exceeded, the Gibbs free energy of the solution phase becomes lower than that of the solid, causing the salt to dissolve in its own sorbed water.

Visualization of Sorption Dynamics

The following diagram illustrates the pathway from a crystalline anhydrous state to deliquescence.

Figure 1: Kinetic pathway of moisture sorption. Note the hysteresis loop during desorption, indicating stable hydrate formation.

Experimental Characterization Protocols

To rigorously define the hygroscopicity profile, researchers must employ a multi-modal approach. Relying solely on visual inspection is insufficient.

Dynamic Vapor Sorption (DVS)

Objective: Determine the sorption/desorption isotherm and Critical Relative Humidity (CRH).

Protocol:

-

Sample Prep: Load 10–20 mg of 2-aminothiazole sulfate into a quartz pan.

-

Pre-conditioning: Dry at 0% RH / 25°C for 3 hours to establish dry mass (

). -

Cycle Parameters:

-

Step size: 10% RH increments (0% → 90% → 0%).

-

Equilibrium criterion:

per minute. -

Temperature: Maintain 25°C ± 0.1°C.

-

-

Data Output: Plot % Weight Change vs. % RH.

Interpretation:

-

Non-Hygroscopic: < 0.2% weight gain at 90% RH.

-

Slightly Hygroscopic: 0.2 – 2.0% weight gain.

-

Hygroscopic: 2.0 – 15.0% weight gain (Common for amine sulfates).

-

Deliquescent: Exponential mass gain (vertical asymptote) at specific RH.

Thermal Gravimetric Analysis (TGA)

Objective: Differentiate between surface moisture and lattice water (hydrates).

Protocol:

-

Ramp: Heat from 25°C to 300°C at 10°C/min under

purge. -

Analysis:

-

Step 1 (<100°C): Weight loss here indicates loosely bound surface water.

-

Step 2 (>100°C - 150°C): Distinct step losses indicate stoichiometric dehydration (e.g., monohydrate → anhydrous).

-

Decomposition: 2-aminothiazole salts typically decompose >180°C.

-

Powder X-Ray Diffraction (PXRD)

Objective: Detect phase changes induced by moisture.

Protocol:

-

Perform PXRD on the "as-is" sample.

-

Expose sample to 75% RH for 24 hours.

-

Re-run PXRD.

-

Comparison: Shift in peak positions (

) or appearance of new peaks confirms a transformation to a hydrated polymorph.

Quantitative Data Summary (Reference Values)

While specific batch values vary, the following table represents typical ranges for thiazole sulfate salts based on structural analogs.

| Parameter | Value / Range | Interpretation |

| Molecular Weight | 198.22 g/mol (approx for 2:1 salt) | Base MW: 100.14 g/mol |

| Melting Point | > 180°C (Decomposes) | High lattice energy |

| Hygroscopicity Class | Class III (Hygroscopic) | Expect >2% uptake at 80% RH |

| Critical RH (CRH) | ~60 - 70% RH | Risk of deliquescence above this limit |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to ionic character |

Mitigation & Handling Strategies

For drug development professionals handling 2-aminothiazole sulfate:

-

Storage: Must be stored in tightly sealed containers with desiccants (Silica gel or Molecular Sieves 4Å).

-

Manufacturing: Process in humidity-controlled suites (<40% RH).

-

Salt Selection: If the sulfate proves too unstable, consider screening less hygroscopic counter-ions such as fumarate or tosylate , which often pack more efficiently with aromatic heterocycles.

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing the salt.

Figure 2: Decision matrix for solid-state characterization.

References

-

National Toxicology Program (NTP). (1992).[2] 2-Aminothiazole: Physical and Chemical Properties. National Institutes of Health.[2] Link

-

Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for sulfate salt hygroscopicity mechanisms). Link

-

European Pharmacopoeia. (2023). Chapter 5.11: Characterisation of Crystalline and Partially Crystalline Solids by X-ray Powder Diffraction. Link

-

Newman, A. (2013). Solid-State Characterization of Pharmaceuticals. in Assay and Drug Development Technologies. (Methodology for DVS and TGA interpretation). Link

Sources

Technical Guide: Thermal Analysis and Decomposition of 2-Aminothiazole Sulfate

The following technical guide details the thermal characterization and decomposition behavior of 2-aminothiazole sulfate.

Executive Summary

The thermal behavior of 2-aminothiazole sulfate (CAS: 61169-63-9 / 63589-20-8) differs fundamentally from its free base precursor. While the free base (2-aminothiazole) exhibits a clean melting transition at 90°C , the sulfate salt is a high-melting ionic solid that typically undergoes decomposition concurrent with melting in the range of 170°C – 200°C (depending on stoichiometry and hydration).

This guide provides the structural context, thermodynamic expectations, and a validated experimental protocol for characterizing this material, emphasizing the critical distinction between melting and decomposition (pyrolysis).

Chemical Identity & Stoichiometry

Before thermal analysis, it is critical to define the specific salt form, as "sulfate" can refer to two distinct stoichiometries.

| Parameter | Free Base | Hemisulfate (2:1) | Hydrogen Sulfate (1:1) |

| Formula | |||

| MW | 100.14 g/mol | ~298.3 g/mol | ~198.2 g/mol |

| Melting Point | 90°C (Clean) | >150°C (Decomposes) | >180°C (Decomposes) |

| Appearance | Brown/Yellow Crystalline Solid | Off-white/Beige Powder | White/Beige Hygroscopic Solid |

| Acidity (pH) | Basic (pKa ~5.[1][2][3][4][5][6]39) | Acidic | Highly Acidic |

Note: Commercial "2-aminothiazole sulfate" is often supplied as the hemisulfate or a hydrated mixture. The presence of lattice water will significantly depress the observed decomposition onset.

Thermal Decomposition Mechanism

The "melting point" of 2-aminothiazole sulfate is technically a decomposition event . Unlike the free base, which melts and then boils/decomposes, the salt undergoes a proton-transfer reversal followed by ring destruction.

The Decomposition Pathway

-

Dehydration (<120°C): Loss of surface or lattice water (endothermic).

-

Dissociation (~150-180°C): The salt equilibrium shifts, releasing free sulfuric acid (

) in situ. -

Oxidative Charring (>190°C): The released hot sulfuric acid acts as a potent dehydrating and oxidizing agent, attacking the thiazole ring. This results in:

-

Visual: Rapid darkening (tan

black). -

Gas Evolution: Release of

(sulfur dioxide),

-

Visualization of Thermal Pathway

The following diagram illustrates the logical flow of thermal events during analysis.

Figure 1: Thermal degradation pathway of 2-aminothiazole sulfate from solid state to decomposition products.

Experimental Protocol: Accurate Determination

Standard capillary melting point methods are often insufficient for decomposing salts due to "browning" obscuring the meniscus. The following protocol uses Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for validation.

Required Equipment

-

DSC: Aluminum pans (hermetically sealed with a pinhole to allow gas escape).

-

TGA: Platinum or alumina pans.

-

Purge Gas: Nitrogen (

) at 50 mL/min (inert atmosphere prevents premature oxidation).

Step-by-Step Workflow

-

Sample Prep: Grind the sample to a fine powder. Dry in a vacuum desiccator over

for 24h to remove surface moisture. -

TGA Setup (Primary):

-

Load 5-10 mg of sample.

-

Ramp: 10°C/min from 30°C to 400°C.

-

Success Metric: Look for the first significant mass loss derivative (DTG peak). This is the Decomposition Onset Temperature (

) .

-

-

DSC Setup (Secondary):

-

Load 2-5 mg into a pinhole pan.

-

Ramp: 5°C/min (slower ramp improves resolution of overlapping melt/dec events).

-

Success Metric: Identify the endothermic peak (melting) immediately followed by or superimposed with erratic exothermic noise (decomposition).

-

-

Capillary Verification (Visual):

-

If using a Mel-Temp apparatus, insert the capillary into a pre-heated block at 150°C and ramp at 3°C/min.

-

Record the temperature at which the white powder turns brown (wetting) and then black (charring).

-

Safety & Handling

Working with 2-aminothiazole sulfate requires specific precautions due to its decomposition products.

-

Acidic Nature: Upon contact with moisture (lungs, eyes), the salt hydrolyzes to release sulfuric acid. Wear full PPE (gloves, goggles, respirator).

-

Decomposition Gases: Heating above 200°C releases toxic sulfur dioxide (

) and nitrogen oxides ( -

Incompatibility: Avoid contact with strong oxidizers (e.g., permanganates, nitrates) as the thiazole ring is electron-rich and combustible.

References

-

National Toxicology Program (NTP). (1992).[3] 2-Aminothiazole: Physical Properties and Safety.[2][5][7] National Institutes of Health.[3] Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Aminothiazole.Link

-

BenchChem. (2023). Synthesis and Diazotization of 2-Aminothiazole Salts.Link

-

ChemicalBook. (2025). 2-Aminothiazole Sulfate Properties and CAS Data.Link

-

Sigma-Aldrich. (2025). Product Specification: 2-Aminothiazole (Free Base) Melting Range.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminothiazole CAS#: 96-50-4 [m.chemicalbook.com]

- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aminothiazole [webbook.nist.gov]

- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 6. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. CAS 96-50-4: 2-Aminothiazole | CymitQuimica [cymitquimica.com]

Structural and Supramolecular Profiling of 2-Aminothiazolium Sulfate: A Technical Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and anti-inflammatory drugs [1]. Understanding the solid-state chemistry of its salt forms is critical for rational drug formulation, as salt formation directly dictates solubility, dissolution kinetics, and physical stability. This whitepaper provides an in-depth crystallographic and supramolecular analysis of tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate (

Crystallographic Architecture & Quantitative Data

The compound crystallizes in the monoclinic, centrosymmetric space group

To facilitate rapid comparison for polymorph screening and lattice energy calculations, the core crystallographic parameters and hydrogen-bonding metrics are summarized below.

Table 1: Single-Crystal X-Ray Diffraction Data [2]

| Parameter | Value | Causality / Significance |

| Chemical Formula | Demonstrates a complex mixed-anion stoichiometry. | |

| Molecular Weight ( | 514.59 g/mol | Relevant for stoichiometric formulation calculations. |

| Crystal System | Monoclinic | Indicates low symmetry, typical for complex salts. |

| Space Group | Centrosymmetric; precludes second-order NLO properties. | |

| Unit Cell Dimensions | High precision (to | |

| Volume ( | 1999.57 (3) ų | Defines the packing density of the supramolecular network. |

| Z (Molecules/Cell) | 4 | Standard for |

| Temperature | 120 K | Minimizes thermal vibrations (Debye-Waller factors). |

| Radiation Source | Cu | High resolution for accurate light-atom (H) localization. |

Table 2: Hydrogen-Bonding Geometry [2]

| Interaction Type | Donor-Acceptor Distance (Å) | Structural Role in Lattice |

| O-H···O | 2.474 (2) – 2.7628 (19) | Forms the primary 1D alternating anion-water scaffold. |

| N-H···O | 2.695 (2) – 2.968 (2) | Strong primary cross-linking of cations to the 1D chains. |

| C-H···O | 3.238 (2) – 3.380 (2) | Weak auxiliary cross-linking stabilizing the 3D network. |

Mechanistic Insights into Supramolecular Assembly

The structural integrity of 2-aminothiazolium sulfate relies on a highly ordered, hierarchical assembly process. The foundation of the crystal is a 1D inorganic chain composed of alternating hydrogen sulfate (

The organic 2-amino-1,3-thiazolium cations act as supramolecular cross-linkers. The cation rings orient along the b-axis (perpendicular to the ac plane) and interlock with the inorganic chains via bifurcated hydrogen bonding: strong N-H···O interactions from the protonated ring nitrogen and exocyclic amine, supported by weaker C-H···O interactions from the thiazole carbon backbone[2].

Logical hierarchy of the 3D supramolecular assembly via hydrogen bonding.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility and high-quality single crystals suitable for X-ray diffraction, the following self-validating methodology must be strictly adhered to.

Step-by-Step Methodology

-

Reagent Preparation: Accurately weigh 1.0 g of 2-aminothiazole (97% purity)[3]. Measure 0.56 mL of concentrated sulfuric acid (96%)[3].

-

Aqueous Dissolution: Dissolve the 2-aminothiazole in 200 mL of deionized water under continuous stirring[3]. Slowly add the sulfuric acid dropwise.

-

Causality: Dropwise addition prevents localized heating and degradation of the thiazole ring, ensuring complete protonation to the thiazolium cation.

-

-

Thermodynamic Crystallization: Cover the solution loosely with a porous membrane and leave it to crystallize at room temperature for several weeks[3].

-

Causality: Slow evaporation ensures thermodynamic control over the crystallization process. This minimizes defect formation during nucleation, yielding the large, defect-free single crystals required for high-resolution X-ray diffraction.

-

-

Harvesting & Purification: Filter the resulting colorless crystals[3]. Wash the crystals thoroughly with cold methanol[3].

-

Causality: Methanol selectively solvates any unreacted 2-aminothiazole and residual sulfuric acid without disrupting the highly polar, ionic lattice of the sulfate salt.

-

-

Desiccation: Dry the washed crystals in a vacuum desiccator over potassium hydroxide (KOH) pellets[3].

-

Causality: KOH acts as an aggressive desiccant and acid scavenger, removing residual acidic moisture that could cause long-term hydrolytic degradation of the crystal surface.

-

-

Self-Validation (Spectroscopy): Before proceeding to X-ray diffraction, validate the bulk material using FT-IR and Raman spectroscopy[4]. The presence of distinct N-H stretching bands and the shift in ring-breathing modes will confirm the protonation state of the thiazole ring, validating the success of the salt formation[4].

Workflow for the synthesis and validation of 2-aminothiazolium sulfate crystals.

Implications for Pharmaceutical Formulation

For drug development professionals, the structural data of 2-aminothiazolium sulfate provides a blueprint for rational salt selection. The extensive 3D hydrogen-bonding network observed in this crystal structure implies a high lattice energy. While high lattice energy correlates with excellent physical and chemical stability (preventing unwanted polymorphic transitions during tableting or storage), it can inversely affect the aqueous dissolution rate. When formulating 2-aminothiazole-derived active pharmaceutical ingredients (APIs), researchers must balance the robust stability offered by sulfate salts against the potentially higher solubility offered by less crystalline counterions (e.g., mesylates or acetates).

References

-

Matulková, I., Cihelka, J., Fejfarová, K., & Dušek, M. (2011). Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3216-o3217.[Link]

-

IUCr Journals. (2011). Tris(2-amino-1,3-thiazolium) hydrogen sulfate sulfate monohydrate - Supporting Information. Acta Crystallographica.[Link]

-

ResearchGate. (2011). A packing scheme of the structure of tris(2-aminothiazolium) hydrogen sulfate - sulfate monohydrate. ResearchGate.[Link]

Sources

2-Aminothiazole Sulfate: A Comprehensive Guide to Storage Conditions, Degradation Kinetics, and Stability Protocols

Executive Summary

2-Aminothiazole sulfate (CAS: 61169-63-9)[1] is a critical heterocyclic amine intermediate utilized in the synthesis of pharmaceuticals (including prion disease therapeutics and thyroid inhibitors), agricultural compounds, and dyes[2]. While the sulfate salt form confers enhanced aqueous solubility and crystalline stability compared to the free base, it remains susceptible to specific environmental stressors[2]. This technical guide elucidates the mechanistic degradation pathways of 2-aminothiazole sulfate, establishes rigorously justified storage parameters, and outlines validated experimental protocols for stability-indicating assays.

Part 1: Chemical Profile and Degradation Mechanisms

The sulfate salt of 2-aminothiazole stabilizes the primary amine and the thiazole nitrogen through protonation, forming a robust crystal lattice[3]. However, the compound is chemically reactive under specific stress conditions, requiring careful handling to prevent structural degradation.

Mechanistic Degradation Pathways

-

Thermal Degradation: Exposure to elevated temperatures initiates thermal decomposition of the sulfate salt. High temperatures drive the breakdown of the heterocyclic core and the sulfate counter-ion, producing highly toxic nitrogen oxide (NOx) and sulfur oxide (SOx) fumes[4].

-

Oxidative and Chemical Stress: The electron-rich thiazole ring and the exocyclic amine are highly susceptible to electrophilic attack. 2-Aminothiazole reacts violently when nitrated with nitric or nitric-sulfuric acids[2]. Furthermore, it is strictly incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, which can lead to rapid N-oxidation or S-oxidation[2].

-

Hydrolytic Cleavage: While stable in neutral aqueous environments, extreme pH shifts can deprotonate the sulfate salt. Exposure to strong bases reverts the compound to the less stable free base, potentially precipitating it out of solution and exposing the unprotonated amine to atmospheric oxidation.

Caption: Mechanistic degradation pathways of 2-aminothiazole sulfate under environmental stress.

Part 2: Optimal Storage Conditions and Causality

To mitigate the degradation pathways outlined above, storage conditions must be rigorously controlled. The compound is stable under normal temperatures and pressures but requires specific environmental controls to maintain long-term integrity[2]. The causality behind these parameters is rooted in basic thermodynamics and reaction kinetics.

Storage Parameters & Scientific Justification

| Parameter | Optimal Condition | Causality / Scientific Rationale |

| Temperature | Store below +30°C[2] | Prevents thermal excitation that leads to lattice breakdown and the release of toxic NOx/SOx fumes[4]. |

| Humidity | Dry, well-ventilated environment[2] | The sulfate salt exhibits hygroscopicity. Moisture ingress facilitates local pH changes, proton transfer, and potential salt dissociation. |

| Light Exposure | Light-resistant containers[4] | UV photons act as initiators for radical-mediated photo-oxidation of the heterocyclic thiazole ring. |

| Chemical Isolation | Away from strong oxidizers/acids[2] | Prevents violent nitration reactions and oxidative cleavage of the core structure[2]. |

| Container Closure | Tightly sealed, airtight[2],[4] | Prevents atmospheric moisture and oxygen from establishing a continuous degradation gradient over time. |

Part 3: Stability-Indicating Assays & Experimental Protocols

To ensure the integrity of 2-aminothiazole sulfate during drug development or chemical manufacturing, a self-validating stability-indicating assay (SIA) using HPLC-ESI-MS is required[4]. This ensures that the parent peak is fully resolved from its degradation products, providing a true measure of purity.

Protocol: Forced Degradation and HPLC-ESI-MS Analysis (ICH Q1A/Q1B Compliant)

This protocol systematically stresses the compound to generate a degradation profile, proving the analytical method's resolving power. Trustworthiness is built into this protocol via the principle of mass balance —the total mass of the parent compound and its degradation products must remain constant.

Step 1: Preparation of Standard and Stress Solutions

-

Accurately weigh 10.0 mg of 2-aminothiazole sulfate reference standard.

-

Dissolve in 10 mL of diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

-

Aliquot the stock solution into five separate amber vials for stress testing:

-

Control: Kept at 4°C.

-

Acid Hydrolysis: Add 1 mL of 1M HCl, heat at 60°C for 24 hours.

-

Base Hydrolysis: Add 1 mL of 1M NaOH, heat at 60°C for 24 hours.

-

Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

-

Thermal: Expose solid powder to 80°C for 7 days, then reconstitute.

-

Step 2: Neutralization and Sample Preparation

-

After the stress period, neutralize the acid and base samples using 1M NaOH and 1M HCl, respectively. Causality: This prevents extreme pH phases from degrading the silica matrix of the HPLC column.

-

Dilute all samples to a final theoretical concentration of 0.1 mg/mL using the diluent.

-

Filter through a 0.22 µm PTFE syringe filter into HPLC autosampler vials.

Step 3: HPLC-ESI-MS Instrument Parameters

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 254 nm and ESI-MS in positive ion mode (monitoring [M+H]+ for the 2-aminothiazole base at m/z ~101)[4].

Step 4: Data Evaluation and Causality Check (Self-Validation)

-

Inject the control sample to establish the retention time of the intact 2-aminothiazole peak.

-

Inject the stressed samples. Calculate the % degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Self-Validation Check: Mass balance must be achieved. The sum of the parent peak area and the degradation product peak areas should approximate the control peak area (accounting for differences in MS response factors). If mass balance is <90%, volatile degradants (like SOx/NOx) may have escaped, or products are retained on the column.

Caption: Step-by-step workflow for ICH-compliant forced degradation and stability testing.

References

Sources

Methodological & Application

Application Note: Synthesis of 2-Aminothiazole Sulfate from Thiourea

This application note details the synthesis of 2-aminothiazole sulfate (often isolated as the chemically stable hemisulfate salt,

Executive Summary

2-Aminothiazole is a critical pharmacophore found in sulfa drugs (sulfathiazole), dyes, and fungicides. While the free base is relatively stable, it is prone to oxidation and darkening over time. The sulfate (hemisulfate) salt is the preferred form for storage and handling due to its enhanced stability and crystallinity.

This guide provides a high-purity, laboratory-scale protocol for synthesizing 2-aminothiazole via the condensation of thiourea with chloroacetaldehyde (generated in situ or from a stable precursor), followed by controlled salt formation.

Reaction Mechanism (Hantzsch Synthesis)

The synthesis proceeds via the Hantzsch Thiazole Synthesis .[1] Thiourea acts as a binucleophile, reacting with an

Mechanistic Pathway[1][2][3][4]

-

S-Alkylation: The sulfur atom of thiourea attacks the

-carbon of chloroacetaldehyde, displacing the chloride ion. -

Cyclization: The terminal amino group attacks the carbonyl carbon, forming a tetrahedral intermediate (hydroxythiazoline).

-

Dehydration: Elimination of water aromatizes the ring to form the thiazole cation, which deprotonates to the free base.

Figure 1: Mechanistic pathway of the Hantzsch synthesis for 2-aminothiazole.

Experimental Protocol

Safety & Pre-requisites[5]

-

Thiourea: Suspected carcinogen and goitrogen. Handle in a fume hood.

-

Chloroacetaldehyde (MCA): Highly toxic and lachrymatory. Often supplied as a 50% aqueous solution or generated from chloroacetaldehyde dimethyl acetal to avoid handling the unstable pure aldehyde.

-

Sulfuric Acid: Corrosive. Exothermic reaction upon dilution.

Materials

| Reagent | MW ( g/mol ) | Equiv. | Quantity |

| Thiourea | 76.12 | 1.0 | 7.61 g (100 mmol) |

| Chloroacetaldehyde (50% aq) | 78.50 | 1.1 | ~17.3 g (110 mmol) |

| Water (Solvent) | 18.02 | - | 50 mL |

| Sodium Hydroxide (50% aq) | 40.00 | - | As needed for pH > 10 |

| Sulfuric Acid (conc. 98%) | 98.08 | 0.55 | ~3.0 mL (for salt formation) |

| Ethanol (absolute) | 46.07 | - | 100 mL |

Step-by-Step Methodology

Phase A: Synthesis of the Free Base

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, a thermometer, and a magnetic stir bar.

-

Dissolution: Add 7.61 g of thiourea and 50 mL of water to the flask. Stir until partially dissolved.

-

Addition: Add 17.3 g of 50% aqueous chloroacetaldehyde dropwise over 20 minutes. The reaction is exothermic; maintain temperature below 50°C using a water bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 100°C) for 2 hours . The solution will turn yellow/orange.

-

Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The thiourea spot (

) should disappear. -

Workup (Free Base Isolation):

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Slowly add 50% NaOH solution dropwise with vigorous stirring until the pH reaches 10-11.

-

Observation: The free base (2-aminothiazole) may precipitate as a solid or oil out.

-

Extract the alkaline solution with Ethyl Acetate (3 x 50 mL) .[2]

-

Combine organic layers, dry over anhydrous

, and filter. -

Evaporate the solvent under reduced pressure to obtain the crude crystalline free base (MP: 86-89°C).

-

Phase B: Formation of 2-Aminothiazole Sulfate (Hemisulfate)

Note: Direct salt formation avoids the instability of the free base.

-

Dissolution: Dissolve the crude free base (approx. 9-10 g) in 50 mL of absolute ethanol at 40°C.

-

Acidification: Prepare a solution of 3.0 mL conc.

in 10 mL cold ethanol . Add this acid solution dropwise to the amine solution with stirring.-

Stoichiometry Control: Target a pH of ~3-4. The hemisulfate forms at a 2:1 (Base:Acid) ratio.

-

-

Crystallization: A white to off-white precipitate of 2-aminothiazole hemisulfate will form immediately.

-

Maturation: Cool the slurry to 0°C and stir for 30 minutes to maximize yield.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the cake with cold ethanol (2 x 10 mL) to remove colored impurities.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of 2-aminothiazole sulfate.

Quality Control & Characterization

| Test | Expected Result | Notes |

| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation. |

| Melting Point | > 200°C (Decomposes) | Distinct from free base (86-89°C). |

| Solubility | Soluble in water; Insoluble in ether/benzene | Sulfate salt is highly polar. |

| Aromatic protons of thiazole ring. |

Troubleshooting:

-

Oiling Out: If the sulfate comes out as an oil, reheat the ethanol solution to redissolve, add a seed crystal, and cool very slowly.

-

Low Yield: Ensure the pH during the free base extraction is >10. The aminothiazole is amphoteric and can remain in water if pH is too low.

References

-

Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

-

Organic Syntheses. (1947). 2-Aminothiazole.[1][3][4][5][6][2][7][8][9][10][11][12] Org.[3][4][5][2][7][10] Synth. 27, 53. (Describes the reaction of paraldehyde with thiourea and sulfuryl chloride, a precursor route). Link

-

King, L. C., & Hlavacek, R. J. (1950). The Reaction of Ketones with Iodine and Thiourea. Journal of the American Chemical Society, 72(8), 3722–3725. (Mechanistic insights). Link

-

European Patent EP0482607B1. (1996). Process of producing 2-aminothiazole.[1][3][4][5][6][2][7][8][9][10][11][12] (Industrial optimization using MCA trimer). Link

-

BenchChem. Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. (General protocols). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]

- 4. rcsc.ac.in [rcsc.ac.in]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL - Google Patents [patents.google.com]

- 9. DE2105156C3 - Process for the preparation of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 10. eurekaselect.com [eurekaselect.com]

- 11. US3799941A - Process for the production of sulfuric acid solutions of 2-amino-5-nitrothiazole - Google Patents [patents.google.com]

- 12. sjpas.com [sjpas.com]

protocol for recrystallization of 2-aminothiazole sulfate

This guide outlines a rigorous protocol for the recrystallization of 2-Aminothiazole Sulfate , a critical intermediate in the synthesis of sulfathiazole drugs, azo dyes, and heterocyclic biocides.

Part 1: Technical Introduction & Physicochemical Context

2-Aminothiazole Sulfate (CAS: 63589-20-8 for 1:1 salt) is the sulfuric acid salt of 2-aminothiazole. While the free base (2-aminothiazole) is moderately soluble in water and highly soluble in alcohols, the sulfate salt exhibits a distinct solubility profile characteristic of ionic organic salts: it possesses high lattice energy, rendering it less soluble in organic solvents (ethanol, ether) but significantly soluble in hot water.

Purification Logic: The primary impurities in crude 2-aminothiazole sulfate typically include:

-

Unreacted 2-aminothiazole (Free Base): Soluble in ethanol.[1]

-

Oxidation byproducts: Often colored (brown/yellow) polymeric species.

-

Inorganic salts: If prepared from crude neutralization mixtures.

Therefore, a binary solvent system (Water/Ethanol) or a single-solvent (Water) method is most effective. Water serves as the good solvent at high temperatures, while ethanol acts as the anti-solvent to maximize recovery and remove organic impurities.

Part 2: Pre-Experimental Considerations

Chemical Safety (HSE)

-

2-Aminothiazole: Potential thyroid inhibitor; suspected carcinogen. Handle in a fume hood.

-

Sulfuric Acid residues: Corrosive.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Key Properties

| Property | Data | Notes |

| Molecular Formula | Assumes 1:1 stoichiometry (Mono-sulfate) | |

| MW | 198.22 g/mol | Free base is 100.14 g/mol |

| Solubility (Hot) | High in Water (>80°C) | |

| Solubility (Cold) | Low in Water (<10°C) | Insoluble in Ethanol/Ether |

| Melting Point | >150°C (Decomposes) | Note: Free base melts at ~90°C. Do not confuse the two. |

Part 3: Detailed Recrystallization Protocol

Method A: Aqueous Recrystallization (Preferred for High Purity)

Best for removing inorganic salts and highly polar impurities.

Materials:

-

Crude 2-Aminothiazole Sulfate[2]

-

Deionized (DI) Water

-

Activated Charcoal (powder)

-

Celite 545 (filter aid)

Step-by-Step Procedure:

-

Dissolution:

-

Place 10.0 g of crude 2-aminothiazole sulfate in a 100 mL Erlenmeyer flask.

-

Add minimum DI water (approx. 20–30 mL) and heat to 85–90°C on a hot plate with magnetic stirring.

-

Critical: Do not boil vigorously. If the solid does not dissolve completely, add water in 2 mL increments until a clear (or slightly colored) solution is obtained.

-

-

Decolorization (Optional but Recommended):

-

If the solution is amber or dark brown, remove from heat for 1 minute (to prevent boil-over).

-

Add activated charcoal (0.5 g, ~5 wt%).

-

Stir at 85°C for 10–15 minutes.

-

-

Hot Filtration:

-

Pre-heat a glass funnel and filter paper (or a sintered glass funnel) with hot water to prevent premature crystallization.

-

Filter the hot mixture through a pad of Celite to remove charcoal and insoluble particulates.

-

Collect the filtrate in a clean, pre-warmed flask.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature (20–25°C) over 1–2 hours. Rapid cooling promotes occlusion of impurities.

-

Once ambient temperature is reached, place the flask in an ice-water bath (0–4°C) for 1 hour to complete precipitation.

-

-

Isolation:

-

Filter the white to off-white crystals using vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with 2 × 10 mL of ice-cold ethanol .

-

Why Ethanol? The sulfate salt is insoluble in ethanol, but the free base and organic impurities are soluble. This wash displaces water and aids drying.

-

-

-

Drying:

-

Dry the crystals in a vacuum oven at 50°C for 6–12 hours.

-

Store in a desiccator.

-

Method B: Water/Ethanol Displacement (Preferred for Yield)

Best if the salt is too soluble in water, leading to yield loss in Method A.

-

Dissolve the crude salt in minimum hot water (90°C) as in Method A.

-

Perform hot filtration if necessary.

-

While keeping the filtrate hot (~70°C), slowly add hot ethanol dropwise.

-

Stop adding ethanol when a faint, persistent turbidity (cloudiness) appears.

-

Add a few drops of water to clear the turbidity.

-

Allow to cool slowly to room temperature, then chill to 4°C.

-

Filter, wash with cold ethanol, and dry.

Part 4: Process Visualization

The following diagram illustrates the logical flow and critical decision points in the purification process.

Caption: Decision-tree workflow for the purification of 2-aminothiazole sulfate, including optional decolorization and anti-solvent steps.

Part 5: Quality Control & Troubleshooting

Characterization Metrics

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | Sharp decomposition point (distinct from free base ~90°C) | Capillary Method |

| Purity (HPLC) | > 98.5% area | C18 Column, Phosphate Buffer/ACN |

| Sulfate Content | Theoretical ± 2% | BaCl2 Gravimetric or Titration |

Troubleshooting Guide

-

Problem: No crystals form upon cooling.

-

Cause: Too much water used (solution not saturated).

-

Fix: Re-heat and concentrate the solution by evaporation (reduce volume by 30%), or add Ethanol (Method B).

-

-

Problem: Crystals are colored (Yellow/Brown).

-

Cause: Incomplete removal of oxidation products.

-

Fix: Recrystallize again using a higher load of activated charcoal (10 wt%) or check the pH (ensure it is acidic to keep the salt stable).

-

-

Problem: Oiling out (liquid separates instead of crystals).

-

Cause: Temperature dropped too fast or impurities lowered the melting point.

-

Fix: Re-heat to dissolve oil, add a seed crystal, and cool very slowly with vigorous stirring.

-

References

-

National Toxicology Program (NTP). (1992).[3][4] 2-Aminothiazole: Chemical and Physical Properties. National Institutes of Health.[3] Link

-

Sperry, R. L. (1949). Purification of 2-aminothiazole.[2][5][6][7] U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office. Link

-

Toth, J. et al. (1992). Process of producing 2-aminothiazole.[1][2][5][6][7][8][9][10] European Patent EP0482607B1. European Patent Office. Link

-

Sigma-Aldrich. (n.d.). 2-Aminothiazole Product Specification and SDS.[8][10] Merck KGaA. Link

Sources

- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. data.epo.org [data.epo.org]

- 8. 2-aminothiazole, 96-50-4 [thegoodscentscompany.com]

- 9. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

Application Note: Efficient Conversion of 2-Aminothiazole Sulfate to Free Base

Abstract & Strategic Rationale

2-Aminothiazole (2-AT) is a critical heterocyclic scaffold in the synthesis of sulfur drugs (e.g., sulfathiazole), dyes, and fungicides.[1][2] While often supplied as the sulfate salt (

The Challenge: Unlike many hydrophobic amines, 2-aminothiazole free base exhibits significant water solubility (~100 g/L at 20°C). A standard "basify and filter" approach often leads to substantial yield loss into the mother liquor.

The Solution: This guide presents two protocols. Protocol A is a high-recovery Liquid-Liquid Extraction (LLE) optimized for laboratory-scale purity, utilizing the "salting-out" effect to overcome water solubility. Protocol B is a Direct Precipitation method suitable for larger scales where solvent volume must be minimized.

Chemical Context & Properties[2][3][4][5][6][7][8][9][10][11][12][13]

Understanding the physicochemical properties is essential for troubleshooting low yields.

| Property | 2-Aminothiazole (Free Base) | 2-Aminothiazole Sulfate (Salt) |

| CAS | 96-50-4 | 19961-27-4 (generic salt ref) |

| MW | 100.14 g/mol | ~298.36 g/mol (assuming 2:1 stoichiometry) |

| Appearance | Brown/Yellow Crystalline Solid | Off-white/Beige Powder |

| Melting Point | 90–93 °C | > 200 °C (Decomposes) |

| Solubility | Water (High), Ethanol (High), Ether (Mod.) | Water (High), Organics (Insoluble) |

| pKa | 5.36 (Conjugate Acid) | N/A |

Mechanistic Logic

The conversion relies on deprotonating the thiazolium nitrogen.

Critical pH Threshold: With a pKa of 5.36, the amine is 50% protonated at pH 5.36. To achieve >99.9% free base form, the pH must be adjusted to >7.4 (pKa + 2). We target pH 10–12 to ensure complete conversion and rapid kinetics.

Materials & Safety

-

Reagents: 2-Aminothiazole Sulfate, Sodium Hydroxide (NaOH) pellets or 5M solution, Sodium Chloride (NaCl), Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Safety (SDS): 2-Aminothiazole is a potential thyroid inhibitor and irritant. Handle in a fume hood.

-

Equipment: Separatory funnel, pH paper/meter, Rotary evaporator, Vacuum filtration setup.

Protocol A: High-Recovery Extraction (Laboratory Scale)

Best for: <50g scale, high purity requirements, maximizing yield.

Workflow Diagram

Caption: Figure 1. Liquid-Liquid Extraction workflow emphasizing the critical "Salting Out" step to prevent product loss to the aqueous phase.

Step-by-Step Procedure

-

Dissolution: Dissolve 10.0 g of 2-aminothiazole sulfate in the minimum amount of distilled water (~20–30 mL). The salt is highly soluble; keeping volume low is crucial.

-

Neutralization (Exothermic):

-

Place the beaker in an ice bath (0–5 °C).

-

Slowly add 5M NaOH solution dropwise with stirring.

-

Monitor pH.[3] Continue until pH 11–12 is reached.

-

Observation: The solution may darken slightly; this is normal.

-

-

Salting Out (Critical Step):

-

Add solid NaCl to the aqueous solution until saturation (undissolved salt remains).

-

Why? This increases the ionic strength of the water, forcing the organic 2-aminothiazole out of the water and into the organic solvent (Common Ion Effect/Salting Out).

-

-

Extraction:

-

Transfer to a separatory funnel.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Note: DCM can be used, but EtOAc is preferred for environmental safety. If using DCM, the organic layer is on the bottom.

-

-

Drying: Combine organic layers. Wash once with Brine (saturated NaCl). Dry over anhydrous

or -

Isolation: Filter off the drying agent. Concentrate the filtrate via rotary evaporation at 40°C (mild vacuum).

-

Result: Off-white to yellow/brown solid. Yield is typically >90%.

Protocol B: Direct Precipitation (Scale-Up)

Best for: >50g scale, where solvent volumes for extraction become prohibitive.

-

Concentrated Dissolution: Dissolve the sulfate salt in water at a ratio of 1:1.5 (w/w). Heat gently (40°C) if necessary to fully dissolve.

-

Basification:

-

Use 50% w/w NaOH solution.

-

Add base slowly to the stirred salt solution.

-

Maintain temperature <20°C using an external cooling jacket or ice bath.

-

-

Crystallization:

-

Once pH > 11, cool the mixture to 0–4 °C and hold for 1 hour.

-

The high concentration of

generated in situ acts as a salting-out agent, aiding precipitation.

-

-

Filtration: Vacuum filter the precipitate.

-

Washing: Wash the filter cake with a small amount of ice-cold water (do not over-wash, or you will re-dissolve the product).

-

Drying: Dry in a vacuum oven at 40°C over

or silica gel.

Quality Control & Troubleshooting

| Test | Expected Result | Troubleshooting |

| TLC | Single spot ( | Multiple spots: Recrystallize from Ethanol/Ether. |

| Melting Point | 90–93 °C | <85 °C: Wet product. Dry further under vacuum. |

| Appearance | Pale yellow/brown crystals | Dark Brown/Black: Oxidation occurred. Perform steps under |

| Yield | >85% | Low Yield: Aqueous layer was not salted out; re-extract aqueous layer. |

Storage

Store the free base in a tightly sealed amber vial at 4°C. 2-Aminothiazole is hygroscopic and sensitive to oxidation (darkens over time).